molecular formula C19H24O2 B590961 3-O-Methyl Estrone-D3 CAS No. 1093230-99-9

3-O-Methyl Estrone-D3

Cat. No.: B590961
CAS No.: 1093230-99-9
M. Wt: 287.417
InChI Key: BCWWDWHFBMPLFQ-YIJAEARJSA-N
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Description

3-O-Methyl Estrone-D3, also known as 3-methoxyestrone, is a synthetic estrogen and estrogen ether. It is specifically the C3 methyl ether of estrone, a naturally occurring estrogen. This compound has been used in the synthesis of other estrogenic compounds, such as mestranol (ethinylestradiol 3-methyl ether) .

Scientific Research Applications

3-O-Methyl Estrone-D3 has several scientific research applications:

Mechanism of Action

Estrogens like Estrone 3-methyl-d3 ether enter the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors . Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Future Directions

The potential leaching transport to groundwater of Estrone 3-methyl-d3 ether requires further critical concern . The mobility and abiotic transformation of estrone (E1) and estrone-3-sulfate (E1-3S) over spatial and time scales during soil transport are also areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-O-Methyl Estrone-D3 can be synthesized through the methylation of estrone. The process typically involves the reaction of estrone with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetone, under reflux conditions .

Industrial Production Methods

Industrial production of estrone 3-methyl-d3 ether follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for sample extraction and purification to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl Estrone-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of estrone 3-methyl-d3 ether .

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with similar structure but without the methoxy group.

    Estradiol: Another naturally occurring estrogen with higher estrogenic potency.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Mestranol: A synthetic estrogen derived from estrone 3-methyl-d3 ether

Uniqueness

3-O-Methyl Estrone-D3 is unique due to its specific methylation at the C3 position, which alters its estrogenic activity and makes it a valuable intermediate in the synthesis of other estrogenic compounds .

Properties

IUPAC Name

(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWWDWHFBMPLFQ-YIJAEARJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265466
Record name 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093230-99-9
Record name 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093230-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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